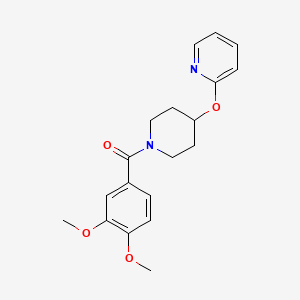
(3,4-Dimethoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxyphenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a chemical compound that has been studied for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research on similar compounds, like the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, involves molecular interaction studies, especially with receptors like the CB1 cannabinoid receptor. These studies provide insights into the conformational dynamics and binding interactions of complex molecules, which are crucial for drug design and understanding receptor-ligand interactions (Shim et al., 2002).
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds with complex functional groups, such as dioxidovanadium(V) complexes and their potential catalytic activities, highlight the importance of synthesis in the development of compounds with potential applications in catalysis and as functional materials (Mondal et al., 2010).
Thermal and Optical Studies
Compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have been explored for their thermal stability and optical properties. These studies contribute to our understanding of the materials' stability and potential applications in materials science (Karthik et al., 2021).
Antimicrobial and Antioxidant Research
The development of novel molecules for antimicrobial and antioxidant applications is a significant area of research. Compounds such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one have been synthesized and evaluated for their efficacy, contributing to the search for new therapeutic agents (Dineshkumar & Parthiban, 2022).
Drug Discovery and Development
The pharmaceutical applications of compounds, including their role as serotonin receptor antagonists for treating various disorders, demonstrate the critical role of chemical synthesis in drug discovery and development. Studies on compounds like alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl) ethyl)-4-piperidine-methanol alkanoate esters underline the potential therapeutic benefits of these molecules (Habernickel, 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with tyrosine kinases and cholinesterase . These proteins play crucial roles in signal transduction and neurotransmission, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their target proteins . This inhibition could result in changes in cellular signaling pathways, potentially leading to altered cell function or viability.
Biochemical Pathways
The inhibition of tyrosine kinases and cholinesterase could impact a variety of cellular processes, including cell growth and differentiation, as well as neurotransmission .
Pharmacokinetics
One of the search results mentions a compound with favorable pharmacokinetics , suggesting that similar compounds can be effectively absorbed and distributed in the body, metabolized, and then excreted.
Result of Action
The inhibition of target proteins could lead to changes in cellular signaling and function .
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-16-7-6-14(13-17(16)24-2)19(22)21-11-8-15(9-12-21)25-18-5-3-4-10-20-18/h3-7,10,13,15H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWCCSDUUHLAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

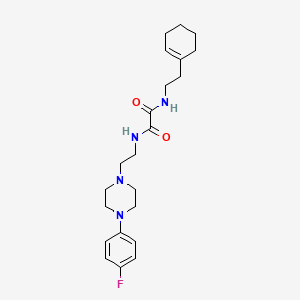



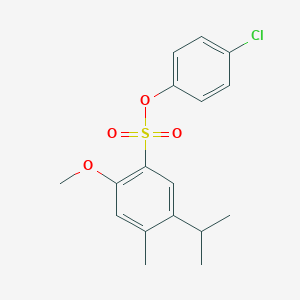
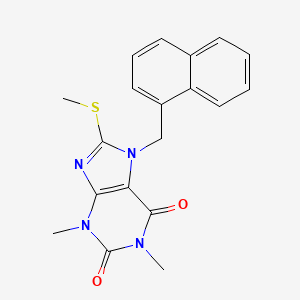
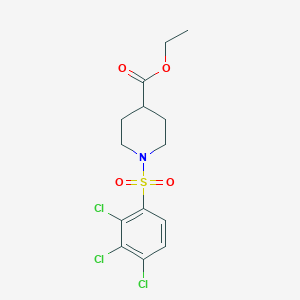
![(E)-5-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892983.png)

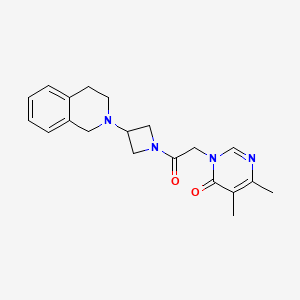

![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892987.png)
![5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2892991.png)
![3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892992.png)